molecular formula C16H14N4O3 B15041876 2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

Cat. No.: B15041876
M. Wt: 310.31 g/mol
InChI Key: FTFDSLXQFOOJNO-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, methoxy, and dimethoxyphenyl groups, as well as two nitrile groups. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a green and recyclable catalyst such as iron (III) phosphate . The reaction conditions usually include moderate temperatures and solvent systems that facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and nitrile groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14N4O3/c1-21-12-5-4-9(6-13(12)22-2)14-10(7-17)15(19)20-16(23-3)11(14)8-18/h4-6H,1-3H3,(H2,19,20)

InChI Key

FTFDSLXQFOOJNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)OC

Origin of Product

United States

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